molecular formula C19H14F2O B1335321 2,5-bis[(2-fluorophenyl)methylidene]cyclopentan-1-one

2,5-bis[(2-fluorophenyl)methylidene]cyclopentan-1-one

Cat. No.: B1335321
M. Wt: 296.3 g/mol
InChI Key: FGVSGXYJPMHZQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-bis[(2-fluorophenyl)methylidene]cyclopentan-1-one is an organic compound characterized by the presence of two fluorophenyl groups attached to a cyclopentanone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-bis[(2-fluorophenyl)methylidene]cyclopentan-1-one typically involves the aldol condensation reaction. This reaction is carried out between cyclopentanone and 2-fluorobenzaldehyde under basic conditions. The reaction proceeds as follows:

    Reactants: Cyclopentanone and 2-fluorobenzaldehyde.

    Catalyst: A base such as sodium hydroxide or potassium hydroxide.

    Solvent: An organic solvent like ethanol or methanol.

    Conditions: The reaction mixture is stirred at room temperature or slightly elevated temperatures until the formation of the product is complete.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control, and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,5-bis[(2-fluorophenyl)methylidene]cyclopentan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Electrophiles like bromine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2,5-bis[(2-fluorophenyl)methylidene]cyclopentan-1-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2,5-bis[(2-fluorophenyl)methylidene]cyclopentan-1-one depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for certain molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • 2,5-bis[(E)-(4-fluorophenyl)methylidene]cyclopentanone
  • 2,5-bis[(E)-(2-chlorophenyl)methylidene]cyclopentanone
  • 2,5-bis[(E)-(2-bromophenyl)methylidene]cyclopentanone

Uniqueness

2,5-bis[(2-fluorophenyl)methylidene]cyclopentan-1-one is unique due to the presence of fluorine atoms, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to form strong interactions with biological targets.

Properties

Molecular Formula

C19H14F2O

Molecular Weight

296.3 g/mol

IUPAC Name

2,5-bis[(2-fluorophenyl)methylidene]cyclopentan-1-one

InChI

InChI=1S/C19H14F2O/c20-17-7-3-1-5-13(17)11-15-9-10-16(19(15)22)12-14-6-2-4-8-18(14)21/h1-8,11-12H,9-10H2

InChI Key

FGVSGXYJPMHZQB-UHFFFAOYSA-N

Canonical SMILES

C1CC(=CC2=CC=CC=C2F)C(=O)C1=CC3=CC=CC=C3F

Origin of Product

United States

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